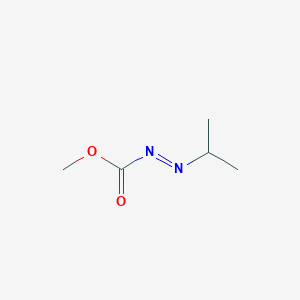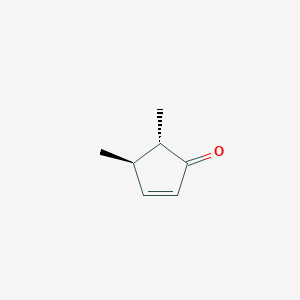
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one is a chiral organic compound with a unique structure characterized by a cyclopentene ring substituted with two methyl groups at the 4th and 5th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Dimethylcyclopent-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a cyclopentadiene derivative, which undergoes a series of reactions including hydrogenation and methylation to introduce the desired substituents at the 4th and 5th positions. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydrogenation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the methyl groups or the double bond can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentene derivatives
Aplicaciones Científicas De Investigación
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4R,5S)-4,5-Dimethylcyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include enzymatic catalysis where the compound acts as a substrate or inhibitor, affecting the biochemical processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S)-Dethiobiotin: Shares a similar cyclopentene structure but with different functional groups.
(4R,5S)-Isocycloseram: Another cyclopentene derivative with distinct substituents.
Uniqueness
(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one is unique due to its specific stereochemistry and the presence of two methyl groups at the 4th and 5th positions, which influence its reactivity and interactions in chemical and biological systems. This distinct structure makes it valuable for targeted synthesis and research applications.
Propiedades
Número CAS |
32556-65-3 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
(4R,5S)-4,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-6H,1-2H3/t5-,6+/m1/s1 |
Clave InChI |
BZVMUEZSBHAIJA-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1C=CC(=O)[C@H]1C |
SMILES canónico |
CC1C=CC(=O)C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


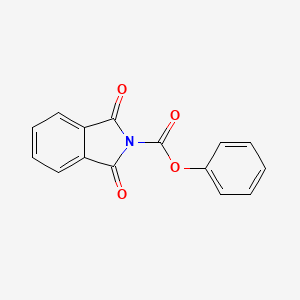
![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)

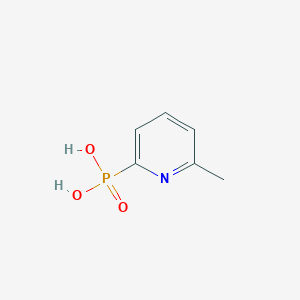
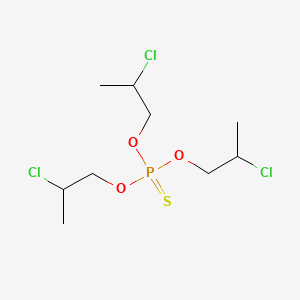
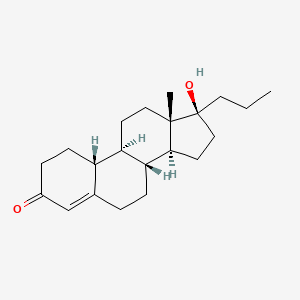
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
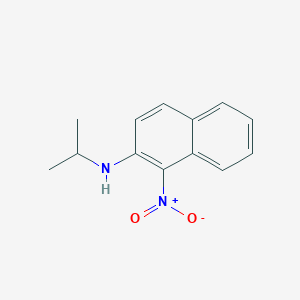
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)

